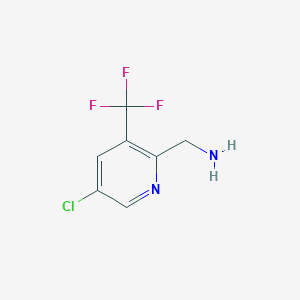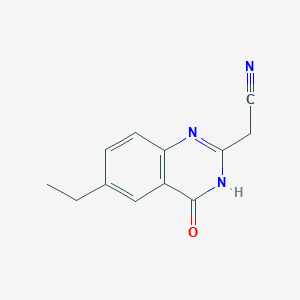
4-Chlorophenyl 1-fluorocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 1-fluorocyclopropanecarboxylate is an organic compound with the molecular formula C10H8ClFO2 It is a derivative of cyclopropanecarboxylate, where the cyclopropane ring is substituted with a fluorine atom and the carboxylate group is esterified with 4-chlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1-fluorocyclopropanecarboxylate typically involves the reaction of 4-chlorophenol with 1-fluorocyclopropanecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), and an activating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually performed under reflux conditions in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 1-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the cyclopropane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Scientific Research Applications
4-Chlorophenyl 1-fluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 1-chlorocyclopropanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
4-Chlorophenyl 1-bromocyclopropanecarboxylate: Similar structure but with a bromine atom instead of fluorine.
4-Chlorophenyl 1-iodocyclopropanecarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Chlorophenyl 1-fluorocyclopropanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
(4-chlorophenyl) 1-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H8ClFO2/c11-7-1-3-8(4-2-7)14-9(13)10(12)5-6-10/h1-4H,5-6H2 |
InChI Key |
HQALUIBDQVPQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)OC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


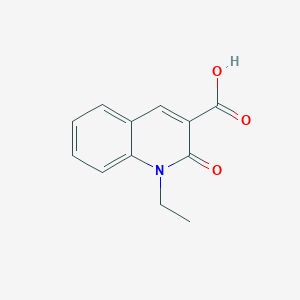
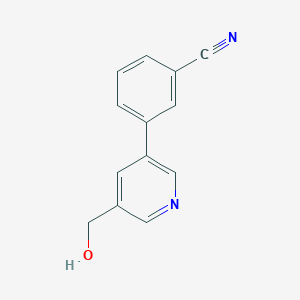

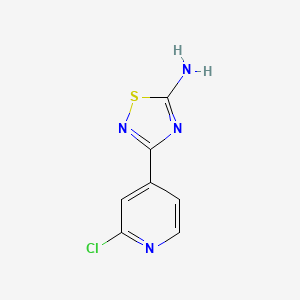


![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)



